
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. The presence of the bromomethyl group and the 1,4-dioxide moiety enhances its reactivity and biological properties, making it a compound of interest for various scientific research and industrial applications .
Mechanism of Action
Target of Action
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide, also known as Quinoxaline 1,4-dioxides, is a class of heterocyclic N-oxides that have a wide range of biological activity. They are known to target bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The presence of two N-oxide groups determines the pharmaceutical properties of quinoxaline-1,4-dioxides .
Mode of Action
The presence of different nitrogen electron-donor atoms in the structure of this compound improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions . Aliphatic and aromatic N-oxides are known as prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells .
Biochemical Pathways
It is known that the compound has a high reactivity and tendency to undergo various rearrangements . This suggests that it may interact with multiple biochemical pathways, leading to its wide range of biological activity.
Result of Action
This compound exhibits a wide spectrum of biological activity. It has been found to have antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . For example, one derivative of this compound, known as Conoidin A, has been shown to exhibit potent lytic activity against P. falciparum and constitutes an irreversible Peroxiredoxin-2 (Prx2) inhibitor .
Biochemical Analysis
Biochemical Properties
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide interacts with various enzymes, proteins, and other biomolecules. The high reactivity and tendency to undergo various rearrangements have piqued the interest of synthetic chemists . The presence of different nitrogen electron-donor atoms in the structure improves the interaction with target proteins, enzymes, and receptors through the formation of several types of interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a high reactivity and tendency to undergo various rearrangements .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide typically involves the bromination of quinoxaline derivatives followed by oxidation. One common method includes the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromomethyl group . The resulting bromomethyl quinoxaline is then oxidized using hydrogen peroxide or other oxidizing agents to form the 1,4-dioxide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of cost-effective and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The 1,4-dioxide moiety can participate in redox reactions, potentially forming quinoxaline N-oxides or other reduced forms.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in drug development.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Commonly used for oxidation reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Major Products Formed
Substituted Quinoxalines: Resulting from nucleophilic substitution reactions.
Quinoxaline N-Oxides: Formed through oxidation reactions.
Fused Ring Systems: Resulting from cyclization reactions.
Scientific Research Applications
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline 1,4-Dioxide: Shares the 1,4-dioxide moiety but lacks the bromomethyl group.
2,3-Bis(bromomethyl)-1,4-dioxide-quinoxaline: Contains two bromomethyl groups, enhancing its reactivity and biological activity.
Uniqueness
Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRAKFGTLLHWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482572 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18080-66-5 |
Source


|
| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
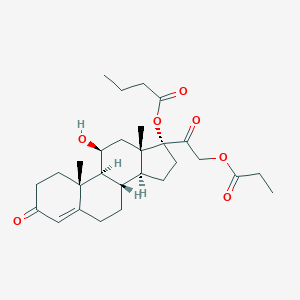
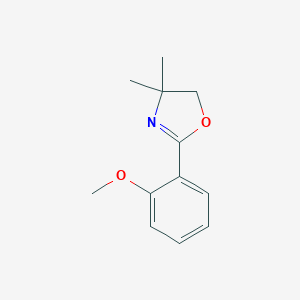
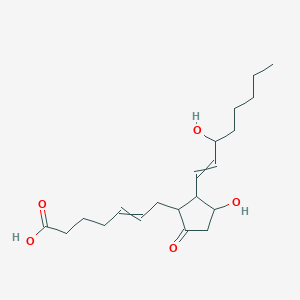
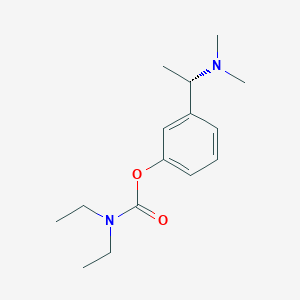
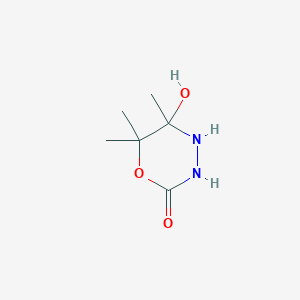

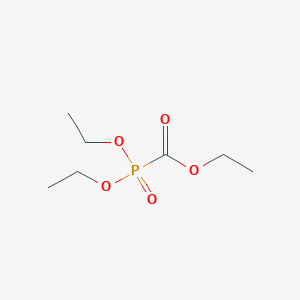
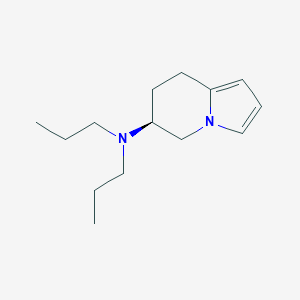
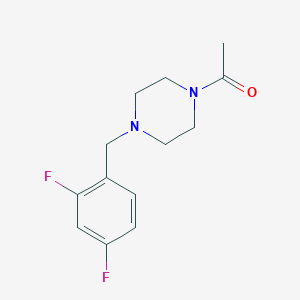
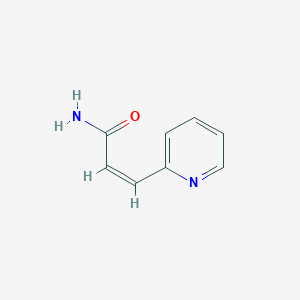
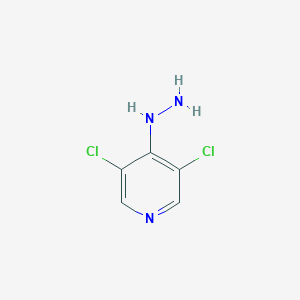
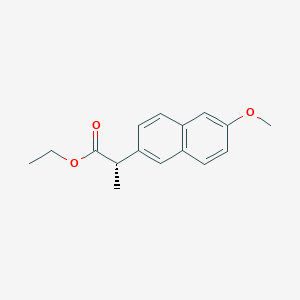
![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

